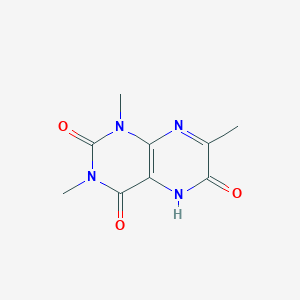
1,3,7-Trimethyl-5H-pteridine-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7-Trimethyl-5H-pteridine-2,4,6-trione is a chemical compound that has been the focus of scientific research for its potential applications in a variety of fields. This compound is also known as tetrahydrobiopterin (BH4), which is an essential cofactor for several enzymes involved in the biosynthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. BH4 is also involved in the regulation of nitric oxide synthesis, which plays a crucial role in cardiovascular and immune system function.
作用機序
BH4 functions as a cofactor for several enzymes involved in the biosynthesis of neurotransmitters and the regulation of nitric oxide synthesis. BH4 deficiency can lead to a decrease in neurotransmitter synthesis and impaired vascular function.
生化学的および生理学的効果
BH4 has several biochemical and physiological effects, including the regulation of neurotransmitter synthesis, the regulation of nitric oxide synthesis, and the regulation of cell growth and proliferation. BH4 deficiency can lead to several disorders, including neurological disorders, cardiovascular disease, and cancer.
実験室実験の利点と制限
One advantage of using BH4 in lab experiments is its essential role in several biochemical pathways, making it a crucial factor in several physiological processes. However, one limitation is the complexity of its synthesis and the requirement for several cofactors, which can make it challenging to produce in large quantities.
将来の方向性
For research on BH4 include further studies on its role in neurological disorders, cardiovascular disease, and cancer. Additionally, research on the development of new synthesis methods and the identification of new cofactors could lead to the production of BH4 in larger quantities and at a lower cost. Finally, research on the development of BH4 analogs and derivatives could lead to the development of new drugs for the treatment of various disorders.
合成法
The synthesis of BH4 involves several steps, including the condensation of 2-amino-4-hydroxy-6-pyruvoyl tetrahydropterin (AH4) with dihydropteridine reductase (DHPR) to form dihydrobiopterin (BH2). BH2 is then oxidized to BH4 by the enzyme dihydrofolate reductase (DHFR). This process requires the presence of several cofactors, including flavin adenine dinucleotide (FAD) and nicotinamide adenine dinucleotide phosphate (NADPH).
科学的研究の応用
BH4 has been the focus of scientific research for its potential applications in several fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, BH4 has been shown to play a crucial role in the biosynthesis of neurotransmitters, which are essential for proper brain function. BH4 deficiency has been implicated in several neurological disorders, including Parkinson's disease, schizophrenia, and depression.
In cardiovascular disease, BH4 has been shown to play a crucial role in the regulation of nitric oxide synthesis, which plays a crucial role in vascular function. BH4 deficiency has been implicated in several cardiovascular disorders, including hypertension and atherosclerosis.
In cancer research, BH4 has been shown to play a role in the regulation of cell growth and proliferation. BH4 deficiency has been implicated in several types of cancer, including breast cancer and prostate cancer.
特性
CAS番号 |
101130-63-6 |
|---|---|
製品名 |
1,3,7-Trimethyl-5H-pteridine-2,4,6-trione |
分子式 |
C9H10N4O3 |
分子量 |
222.2 g/mol |
IUPAC名 |
1,3,7-trimethyl-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C9H10N4O3/c1-4-7(14)11-5-6(10-4)12(2)9(16)13(3)8(5)15/h1-3H3,(H,11,14) |
InChIキー |
VBABXTJOQWJKNW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=O)N(C(=O)N2C)C)NC1=O |
正規SMILES |
CC1=NC2=C(C(=O)N(C(=O)N2C)C)NC1=O |
同義語 |
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3,7-trimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



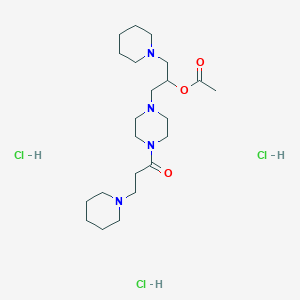
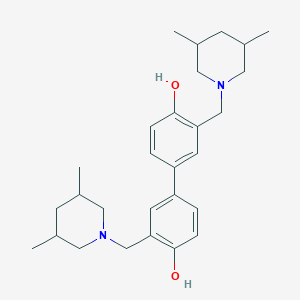
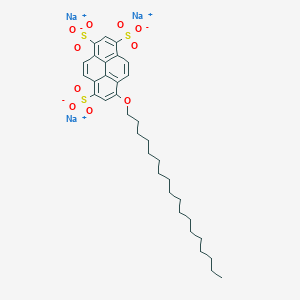
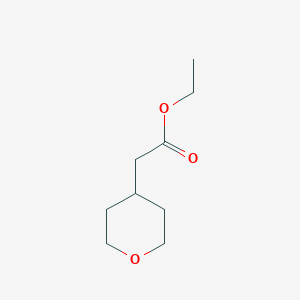
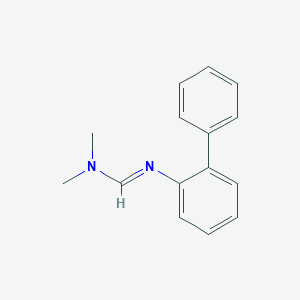
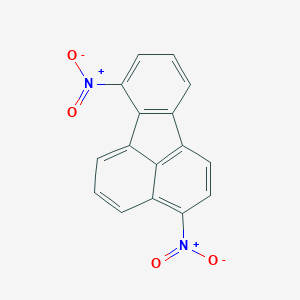
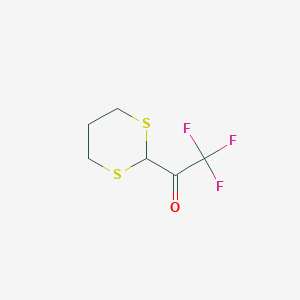
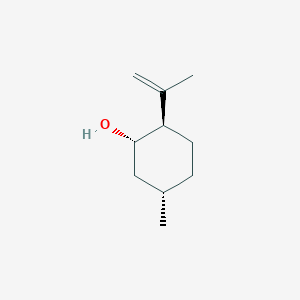
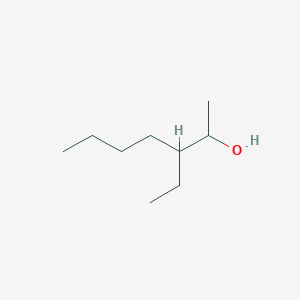
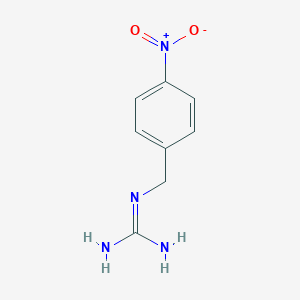
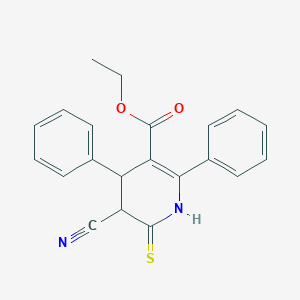
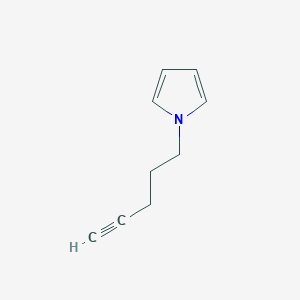
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)